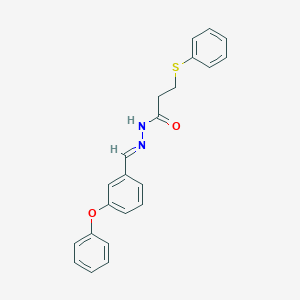![molecular formula C21H22N4O B306718 N'-[4-(dimethylamino)benzylidene]-2,8-dimethyl-3-quinolinecarbohydrazide](/img/structure/B306718.png)
N'-[4-(dimethylamino)benzylidene]-2,8-dimethyl-3-quinolinecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(dimethylamino)benzylidene]-2,8-dimethyl-3-quinolinecarbohydrazide, commonly known as DMABNQ, is a synthetic organic compound that belongs to the class of quinoline derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science.
Mecanismo De Acción
The mechanism of action of DMABNQ is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. In anticancer activity, DMABNQ has been found to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the NF-κB pathway. In antitubercular and antimalarial activities, DMABNQ has been reported to inhibit the growth of the respective pathogens by disrupting their metabolic pathways. In Alzheimer's disease, DMABNQ has been found to inhibit the activity of acetylcholinesterase, leading to an increase in the concentration of acetylcholine in the brain, which is essential for memory and learning.
Biochemical and Physiological Effects:
DMABNQ has been reported to exhibit various biochemical and physiological effects in the body. In anticancer activity, DMABNQ has been found to induce cell cycle arrest, DNA damage, and oxidative stress in cancer cells. In antitubercular and antimalarial activities, DMABNQ has been found to inhibit the growth of the respective pathogens by disrupting their metabolic pathways. In Alzheimer's disease, DMABNQ has been found to increase the concentration of acetylcholine in the brain, leading to an improvement in memory and learning.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMABNQ has several advantages for lab experiments, including its easy synthesis, high purity, and low toxicity. However, DMABNQ also has some limitations, including its low solubility in water, which can make it challenging to use in aqueous environments. Additionally, DMABNQ can be unstable under certain conditions, which can affect its activity and reliability in experiments.
Direcciones Futuras
There are several future directions for the research and development of DMABNQ. In medicinal chemistry, DMABNQ can be further explored for its anticancer, antitubercular, and antimalarial activities. In pharmacology, DMABNQ can be investigated for its potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders. In material science, DMABNQ can be utilized for the synthesis of novel organic materials with unique optical and electronic properties. Additionally, the mechanism of action of DMABNQ can be further elucidated to understand its interactions with various enzymes and receptors in the body.
Métodos De Síntesis
The synthesis of DMABNQ involves the reaction of 2,8-dimethyl-3-quinolinecarboxylic acid hydrazide with 4-(dimethylamino)benzaldehyde in the presence of a suitable catalyst and solvent. The reaction proceeds via a condensation reaction, leading to the formation of DMABNQ as a yellow crystalline solid. The purity of the synthesized compound can be determined using various analytical techniques, including NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Aplicaciones Científicas De Investigación
DMABNQ has shown promising results in various scientific research fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, DMABNQ has been reported to exhibit significant anticancer, antitubercular, and antimalarial activities. In pharmacology, DMABNQ has been found to act as an inhibitor of acetylcholinesterase, which is a key enzyme involved in the pathogenesis of Alzheimer's disease. In material science, DMABNQ has been utilized as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of novel organic materials.
Propiedades
Fórmula molecular |
C21H22N4O |
|---|---|
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2,8-dimethylquinoline-3-carboxamide |
InChI |
InChI=1S/C21H22N4O/c1-14-6-5-7-17-12-19(15(2)23-20(14)17)21(26)24-22-13-16-8-10-18(11-9-16)25(3)4/h5-13H,1-4H3,(H,24,26)/b22-13+ |
Clave InChI |
NWDAXVNTLUKNPA-LPYMAVHISA-N |
SMILES isomérico |
CC1=C2C(=CC=C1)C=C(C(=N2)C)C(=O)N/N=C/C3=CC=C(C=C3)N(C)C |
SMILES |
CC1=CC=CC2=CC(=C(N=C12)C)C(=O)NN=CC3=CC=C(C=C3)N(C)C |
SMILES canónico |
CC1=C2C(=CC=C1)C=C(C(=N2)C)C(=O)NN=CC3=CC=C(C=C3)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306635.png)
![2-methoxy-5-[(E)-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306636.png)
![N-(4-methylphenyl)-N-{2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B306637.png)
![N-(4-methylphenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B306638.png)
![N-{2-[2-(2,6-dichlorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B306639.png)
![N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B306640.png)
![2-(benzylsulfanyl)-N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B306641.png)
![2-[(4-methoxybenzyl)sulfanyl]-N'-{4-[2-oxo-2-(1-piperidinyl)ethoxy]benzylidene}acetohydrazide](/img/structure/B306642.png)
![N'-[2-(benzyloxy)benzylidene]-2-[(4-methoxybenzyl)sulfanyl]acetohydrazide](/img/structure/B306643.png)
![N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-2-(phenylsulfanyl)propanohydrazide](/img/structure/B306647.png)



![N'-{3-nitrobenzylidene}-4-[(phenylsulfanyl)methyl]benzohydrazide](/img/structure/B306657.png)